Benzylpenilloic acid

Description

Significance of Benzylpenilloic Acid as a Penicillin Degradation Product

This compound, with the chemical formula C16H18N2O4S, is a primary degradation product of benzylpenicillin (Penicillin G). ontosight.ai The formation of this compound is a crucial aspect of penicillin chemistry, as it represents a loss of the antibiotic's therapeutic activity. The degradation of penicillin G can occur under various conditions, including acidic environments and the presence of water, leading to the formation of several breakdown products, with this compound being a prominent one. researchgate.netgoogle.com

The presence of this compound is an indicator of penicillin G degradation and is often monitored in pharmaceutical preparations to ensure the potency and stability of the drug. ontosight.ai It is formed through the decarboxylation of an intermediate degradation product, benzylpenicilloic acid. researchgate.net The unstable β-lactam ring of penicillin is susceptible to opening under different pH conditions, leading to metabolites like this compound. researchgate.net

The following table summarizes the key degradation products of Benzylpenicillin G:

| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | C16H18N2O4S | 334.39 |

| Benzylpenicilloic acid | C16H20N2O5S | 352.41 |

| Benzylpenillic acid | C16H18N2O4S | 334.39 |

| Benzylpenamaldic acid | C16H20N2O5S | 352.41 |

This table is interactive. You can sort the columns by clicking on the headers.

Historical Perspective on the Elucidation of this compound Structure and Formation

The journey to understand the structure of penicillin and its degradation products was a significant collaborative effort during the 1940s. pageplace.de Early research involved degrading benzylpenicillin to simpler, identifiable compounds to piece together its complex structure. This compound was obtained by heating its precursor, benzylpenicilloic acid, in a vacuum. annualreviews.org It could also be prepared directly from benzylpenicillin by refluxing it with dilute acids, where benzylpenicilloic acid is an intermediate. annualreviews.org

Overview of Research Trajectories Related to this compound

Research concerning this compound has evolved from its initial role in structural elucidation to more diverse areas. A significant focus has been on the kinetics and mechanisms of penicillin degradation. Studies have investigated the rates of formation of this compound and other degradation products under various conditions, such as different pH levels. rsc.org For instance, it was observed that at pH 2.5, benzylpenicilloic acid rapidly forms benzylpenillic acid, a pathway that was not initially considered in some degradation schemes. rsc.org

Another important area of research is the development of analytical methods for the detection and quantification of this compound. Techniques like high-pressure liquid chromatography (HPLC) have been developed to separate and measure benzylpenicillin and its degradation products, including this compound. nih.gov This is critical for quality control in the pharmaceutical industry. ontosight.aichromatographyonline.com

Furthermore, the immunological aspects of penicillin degradation products have been a subject of investigation. While benzylpenicilloyl groups are considered the major antigenic determinants in penicillin allergy, minor determinants like this compound are also studied for their potential role in hypersensitivity reactions. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

73184-06-2 |

|---|---|

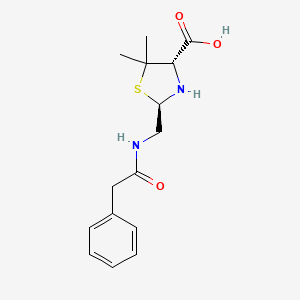

Molecular Formula |

C₁₅H₂₀N₂O₃S |

Molecular Weight |

308.4 |

IUPAC Name |

(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1 |

SMILES |

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C |

Synonyms |

(2R,4S)-5,5-Dimethyl-2-[[(2-phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |

Origin of Product |

United States |

Formation and Degradation Mechanisms of Benzylpenilloic Acid

Pathways of Benzylpenilloic Acid Formation from Benzylpenicillin

This compound emerges from benzylpenicillin through distinct chemical pathways, primarily catalyzed by acidic or basic conditions. These pathways involve the initial cleavage of the β-lactam ring, a hallmark of penicillin instability, followed by subsequent chemical rearrangements. ebi.ac.uk

In acidic environments, particularly with a pH below 3, benzylpenicillin undergoes a series of degradation reactions. annualreviews.orguobasrah.edu.iq One of the primary routes leads to the formation of this compound. core.ac.uk This process can be achieved by refluxing benzylpenicillin with dilute acids. annualreviews.org The mechanism involves an initial acid-catalyzed hydrolysis of the β-lactam bond in the benzylpenicillin molecule. rsc.orgcore.ac.uk This hydrolysis step does not directly yield this compound but instead forms an intermediate compound, benzylpenicilloic acid. annualreviews.orgcore.ac.uk This intermediate is unstable in acidic solution and readily undergoes decarboxylation—the loss of a carboxyl group—to yield the more stable this compound. annualreviews.orgcore.ac.uk

Under neutral to alkaline conditions, benzylpenicillin is also susceptible to degradation. The primary mechanism in the presence of a base is the hydrolysis of the amide bond within the β-lactam ring, a process known as BAC2 (base-catalyzed acyl-livand cleavage). nih.govrsc.org This ring-opening is the rate-limiting step and results in the formation of benzylpenicilloic acid as the major initial degradation product. uobasrah.edu.iqpurdue.edu Subsequent warming of an aqueous solution containing benzylpenicilloic acid can lead to its decarboxylation, thereby forming this compound. jst.go.jp Therefore, similar to the acid-catalyzed route, the formation of this compound in basic conditions is a sequential process involving the hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by the decarboxylation of this intermediate. jst.go.jpgoogle.com

Across different pH conditions, benzylpenicilloic acid is consistently identified as the direct precursor to this compound. annualreviews.orgcore.ac.ukrsc.org It is the product of the initial hydrolytic opening of the β-lactam ring of benzylpenicillin. core.ac.ukjst.go.jp The formation of this compound is, therefore, a two-step sequence:

Hydrolysis: Benzylpenicillin → Benzylpenicilloic acid jst.go.jp

Decarboxylation: Benzylpenicilloic acid → this compound annualreviews.orgjst.go.jp

The free penicilloic acids are known to be slowly decarboxylated in aqueous solutions at room temperature, a process that accelerates at higher temperatures. annualreviews.org For instance, heating benzylpenicilloic acid in a dry state can also produce this compound. annualreviews.org Studies monitoring the degradation of benzylpenicilloic acid have confirmed its role as a key intermediate in complex degradation schemes. rsc.orgcore.ac.uk

The degradation of benzylpenicillin is a complex web of parallel and consecutive reactions, yielding a variety of products alongside this compound. core.ac.ukrsc.orgresearchgate.net

Benzylpenicillenic Acid: Under acidic conditions, benzylpenicillin can undergo an intramolecular rearrangement to form benzylpenicillenic acid, an unstable and highly reactive product. core.ac.ukeuropa.eu This compound is a significant intermediate in acidic degradation pathways. core.ac.uk

Penillic Acid: Benzylpenicillenic acid is known to rapidly hydrolyze to benzylpenillic acid. core.ac.ukeuropa.eu Interestingly, research has also shown that benzylpenicilloic acid can rapidly convert to benzylpenillic acid under acidic conditions (e.g., pH 2.5), suggesting a direct link between these two degradation pathways that was not always included in earlier proposed schemes. rsc.org

Penaldic Acids: Benzylpenamaldic acid is another key degradation product. It can be formed from the hydrolysis of benzylpenicillenic acid. core.ac.ukrsc.org Furthermore, benzylpenicilloic acid is considered to exist in equilibrium with benzylpenamaldic acid. core.ac.uk

Further Degradation: this compound itself can be further hydrolyzed, breaking down into D-penicillamine and benzylpenilloaldehyde. jst.go.jpeuropa.eu

This network demonstrates that the proportion of each degradation product, including this compound, is highly dependent on the specific reaction conditions. researchgate.net

Role of Benzylpenicilloic Acid as an Intermediate in this compound Formation

Factors Influencing this compound Formation Kinetics

The rate at which this compound is formed is critically dependent on several factors, with pH being the most prominent.

The stability of benzylpenicillin is highly pH-dependent. The molecule is most stable in the neutral to slightly acidic range, approximately pH 6.0-7.2. frontiersin.orgresearchgate.net It becomes significantly more labile in both strongly acidic (pH < 4) and alkaline (pH > 8) solutions. core.ac.ukresearchgate.net

Acidic Conditions: The rate of acid-catalyzed hydrolysis increases as the pH drops. uobasrah.edu.iqresearchgate.net The degradation rate is generally first-order with respect to the hydrogen-ion concentration. researchgate.net

Alkaline Conditions: In basic media, the degradation is also accelerated. The opening of the β-lactam ring to form benzylpenicilloic acid, the precursor to this compound, increases as basicity rises. purdue.edufrontiersin.org

Similarly, the degradation of benzylpenicilloic acid at a specific acidic pH highlights the rapid formation of its subsequent products.

Temperature Effects on Reaction Pathways and Velocities

Temperature is a critical factor influencing the stability and degradation kinetics of this compound and its precursors. The formation of this compound itself can be temperature-dependent; for instance, it can be derived from benzylpenicilloic acid by heating in a dry state under vacuum at 78°C annualreviews.org. The degradation of benzylpenicillin, the parent compound, is also significantly dependent on storage temperature researchgate.net. Studies on penicillin G show that its degradation rate increases as the temperature rises from 25°C to 30°C, but then declines at 40°C semanticscholar.org. Generally, lower temperatures are known to reduce the decomposition rate of antibiotics frontiersin.org.

Once formed, this compound is unstable in solution, with temperature heavily influencing its rate of degradation, which primarily occurs through epimerization google.com. This epimerization is reportedly rapid at room temperature google.com. To mitigate this instability, processing and storage at reduced temperatures are crucial. Maintaining solutions containing this compound at temperatures between 0°C and 5°C is effective in substantially preventing its degradation and epimerization google.com. Similarly, studies on related penicillin degradation products confirm that epimerization processes are significantly slower at lower temperatures, such as 4°C nih.gov.

The following table summarizes findings on the effect of temperature on the stability of penicillin derivatives, which informs the behavior of this compound.

| Compound/Process | Temperature Condition | Observed Effect | Source |

|---|---|---|---|

| This compound Formation | 78°C (in vacuo) | Formation from benzylpenicilloic acid. | annualreviews.org |

| This compound Degradation | Room Temperature | Rapid epimerization and degradation. | google.com |

| This compound Stability | 0°C to 5°C | Degradation and epimerization are substantially prevented. | google.com |

| Penicillin G Degradation | 25°C to 30°C | Degradation rate steadily increases. | semanticscholar.org |

| (5R,6R)-BPO Epimerization | 4°C | Process is significantly slower compared to room temperature. | nih.gov |

Catalytic and Environmental Modifiers

The formation and degradation of this compound are significantly influenced by various catalytic and environmental factors, most notably pH, the presence of water, and specific catalysts. The degradation of penicillins is a complex process often catalyzed by protons under acidic conditions europa.eu.

pH and Water: The pH of the solution is a primary modifier of reaction pathways. The degradation of penicillin is markedly high in alkaline conditions mdpi.com. Specifically for benzylpenicillin, instability is observed in aqueous alkaline solutions with a pH greater than 8.0, leading to hydrolysis semanticscholar.org. The epimerization of benzylpenicilloic acid, a direct precursor, occurs slowly in alkaline media nih.gov. Water is a key reactant, causing the degradation of this compound and related compounds through hydrolysis and epimerization google.com. The stability of benzylpenicillin in various buffers has been studied, showing that citrate (B86180) buffers can offer more stability compared to others like phosphate (B84403) buffers or saline solutions, especially within a pH range around 7.0 researchgate.net.

Catalysts and Other Modifiers: Specific substances can catalyze or inhibit degradation pathways. The formation of penicillenic acid, a related degradation product, is a proton-catalyzed reaction europa.eu. To stabilize solutions containing this compound, pH-buffering substances and alkali metal salts, such as sodium hydroxide, are used to neutralize the compound and prevent epimerization google.com. In environmental settings like soil, factors such as organic matter content, oxygen status, and soil texture can also modify the degradation rates of antibiotics frontiersin.orgencyclopedia.pub. Furthermore, enzymatic degradation is a significant pathway; some bacteria, such as strains of Pseudomonas fluorescens, possess penicillinase, an enzyme that can break down benzylpenicillin into its degradation products, including benzylpenicilloic acid and subsequently this compound . Ionizing radiation has also been shown to degrade benzylpenicillin in aqueous solutions, with hydroxyl radicals and hydrated electrons being the responsible reactive species rsc.org.

| Modifier | Condition/Context | Effect on this compound or its Precursors | Source |

|---|---|---|---|

| pH (Alkaline) | pH > 8.0 | Promotes hydrolysis and degradation of penicillin. | semanticscholar.orgmdpi.com |

| pH (Alkaline) | Alkaline media | Promotes epimerization of benzylpenicilloic acid. | nih.gov |

| Water | Aqueous solution | Causes degradation via hydrolysis and epimerization. | google.com |

| Protons (H+) | Acidic conditions | Catalyzes formation of certain degradation products like penicillenic acid. | europa.eu |

| Alkali Metal Salts (e.g., NaOH) | In solution | Neutralizes and stabilizes this compound, preventing epimerization. | google.com |

| Enzymes (Penicillinase) | Bacterial activity | Catalyzes the breakdown of benzylpenicillin to its degradation products. | |

| Gamma-irradiation | Aqueous solution | Induces degradation through hydroxyl radicals and hydrated electrons. | rsc.org |

Further Transformation Pathways of this compound

Epimerization Processes of this compound Stereoisomers

This compound is subject to epimerization, a process where the spatial arrangement of atoms at one of its chiral centers is altered, leading to the formation of diastereomers ebi.ac.uk. This transformation is a significant pathway for the compound in aqueous solutions. The decarboxylation of its precursor, benzylpenicilloic acid, can lead to epimerization at the C-5 position of the resulting penilloic acid researchgate.net.

D-Benzylpenilloic acid has been observed to exist as two stereoisomers, designated D-St and D-fl, which can be studied by proton magnetic resonance (PMR) spectroscopy researchgate.net. Commercially available this compound (PO) for diagnostic tests often consists of a 50:50 mixture of the (3S,5R)- and (3S,5S)-diastereomers frontiersin.org. This suggests that the formation process may involve C-5 epimerization frontiersin.org.

The stability of these stereoisomers has been evaluated. A 50:50 mixture of benzylpenilloate diastereomers in solution under physiological conditions was found to be stable, with no degradation products observed after 48 hours at room temperature or after 7 days at 4°C nih.govfrontiersin.org. The tendency to epimerize is a prominent feature of penicillin degradation products, and benzylpenilloate is considered highly labile in aqueous solution, readily giving rise to a mixture of its diastereoisomers ebi.ac.uk.

Subsequent Degradation Products of this compound (e.g., D-penicillamine, Benzylpenilloaldehyde)

Once formed, this compound can undergo further degradation to yield smaller, distinct chemical entities. The primary subsequent degradation products identified are D-penicillamine and benzylpenilloaldehyde europa.eu. The hydrolysis of this compound leads to the formation of these two compounds researchgate.netjst.go.jp. This degradation pathway has been well-documented, with penicilloaldehyde considered an end hydrolytic degradation product of benzylpenicillin, formed via penilloic acid pku.edu.cn.

The production of D-penicillamine from this compound is a known chemical process. One method involves heating this compound with phenylhydrazine (B124118) in a non-aqueous solvent, such as ethanol (B145695) or benzene, at temperatures between 70-140°C google.comirb.hr. This process allows for the isolation of pure D-penicillamine google.com. Similarly, the degradation of benzylpenicillin can lead to the formation of benzylpenilloaldehyde core.ac.uk.

Theoretical Considerations of this compound Reactivity

The reactivity of this compound is governed by its complex chemical structure, featuring a thiazolidine (B150603) ring, a carboxylic acid group, and an N-acyl side chain. Theoretical studies, including Density Functional Theory (DFT) simulations, provide insight into the factors stabilizing the molecule and influencing its reactivity nih.gov.

The chemical structure is crucial for its biological reactivity. It has been shown that the benzyl (B1604629) and amidomethyl groups at C-2, the D-configuration at C-4, and the dimethyl groups at C-5 of the thiazolidine ring are significant for its interaction with biological systems, such as in evoking a passive cutaneous anaphylaxis (PCA) reaction . The mechanism of epimerization of its precursor, benzylpenicilloic acid, is thought to proceed through an imine tautomer of penamaldic acid rather than an enamine form, a theoretical consideration that helps explain the stereochemical outcomes of penicillin degradation nih.govpurdue.edu.

Advanced Analytical Methodologies for Benzylpenilloic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in distinguishing benzylpenilloic acid from its parent compound and other related degradation products. These techniques exploit the differential partitioning of compounds between a mobile and a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of this compound. Various HPLC systems have been developed to effectively separate and quantify the diastereoisomers of benzylpenicilloic acid and this compound. ebi.ac.uk These methods are essential for examining the composition and stability of penicillin-derived skin test reagents used to detect hypersensitivity. ebi.ac.uk

Anion-exchange HPLC has proven particularly effective, enabling the separation of penicillin G from five of its degradation products, including this compound. researchgate.net This method provides distinct retention times for each compound, allowing for their individual quantification. researchgate.net For instance, in one developed system, this compound exhibited retention times of 7.0 and 8.0 minutes. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a rapid, sensitive, and specific method for the determination of penicillin G and its major metabolites, including this compound, in samples like bovine milk. academicjournals.orgacademicjournals.org This powerful combination allows for the detection and quantification of these compounds even at low concentrations. academicjournals.orgacademicjournals.org

The versatility of HPLC is further demonstrated in its various modes, such as ion-suppression, ion-pair, and buffered reversed-phase HPLC, which have been compared for their efficacy in separating benzylpenicillin and its degradation products. researchgate.net The choice of method often depends on the specific analytical goals and the matrix of the sample being analyzed.

Table 1: Reported HPLC Retention Times for Benzylpenicillin Degradation Products

| Compound | Retention Time (minutes) |

|---|---|

| DL-penicillamine | 4.5 |

| This compound | 7.0 and 8.0 |

| Benzylpenamaldic acid | 13.0 |

| Penicillin G potassium | 17.5 |

| Benzylpenicilloic acid | 19.5 |

| Benzylpenillic acid | 22.0 |

Data from an anion-exchange HPLC system. researchgate.net

Gas-Liquid Chromatography (GLC) in Degradation Product Analysis

Gas-Liquid Chromatography (GLC) is another valuable technique, particularly for analyzing the volatile derivatives of non-volatile compounds like this compound. In the context of penicillin degradation, GLC has been used to separate and identify various degradation products. For instance, α-aminobenzylpenicilloic acid, a degradation product of ampicillin (B1664943), has been successfully separated using GLC. dokumen.pub While direct analysis of this compound by GLC is less common due to its low volatility, derivatization techniques can be employed to make it amenable to this method. GLC is often used in clinical microbiology to identify microbial metabolites, which can include degradation products of antibiotics. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound, aiding in its definitive identification and in understanding the mechanisms of its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound and its isomers. cas.czyoutube.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of its structure. core.ac.uk High-field NMR is particularly useful for resolving complex spectra and providing clear information on the isomeric nature of penicillin degradation products. core.ac.uk The combination of HPLC with NMR is a powerful approach for the purification and subsequent structural characterization of these compounds. ebi.ac.uk

Mass Spectrometry (MS) for Identification and Mechanistic Studies

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying degradation products in complex mixtures. chromatographyonline.com High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds. chromatographyonline.com For instance, an elemental composition of C₁₅H₂₁N₂O₃S, determined by accurate-mass MS, corresponds to protonated this compound. chromatographyonline.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is invaluable for mechanistic studies, helping to elucidate the pathways of penicillin degradation. acs.orgnih.gov Ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry has been used to study the enzymatic degradation of penicillin, identifying both penicilloic acid and penilloic acid as products. academicjournals.orgacademicjournals.org

Infrared Spectroscopy in Mechanistic Investigations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pageplace.de In the study of penicillin and its degradation products, IR spectroscopy has been instrumental. For example, it was used to study the structural changes occurring during the degradation of benzylpenicillin, including the formation of this compound. europa.eu The presence or absence of characteristic absorption bands, such as those for the β-lactam ring, can confirm the transformation of penicillin into its degradation products. dokumen.pub The technique has been applied to investigate the radiolysis of penicillin solutions, where the breaking of the β-lactam ring leads to the formation of benzylpenilloic and benzylpenicilloic acids. europa.eu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| α-aminobenzylpenicilloic acid |

| Ampicillin |

| Benzylpenamaldic acid |

| Benzylpenicillin |

| Benzylpenicillin G |

| Benzylpenicillin G potassium |

| Benzylpenicilloic acid |

| Benzylpenillic acid |

| This compound |

| DL-penicillamine |

| Penicillin G |

Integrated Analytical Approaches in Complex Matrices

The detection and quantification of this compound in complex matrices, such as food products, environmental water, and biological fluids, present significant analytical challenges. These matrices contain a multitude of interfering compounds that can obscure the analyte signal, leading to inaccurate results. To overcome these issues, researchers employ integrated or "hyphenated" analytical approaches that couple powerful separation techniques with highly sensitive and specific detection methods. chemijournal.comnih.gov This strategy enhances the reliability and accuracy of the analysis by effectively isolating the target analyte from the matrix background. dokumen.pubthermofisher.com

The most prevalent integrated approach for this compound analysis involves the coupling of liquid chromatography with mass spectrometry. researchgate.netijpsjournal.com The fundamental principle of these hyphenated techniques is to first use a separation method, like high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC), to separate the chemical components within a sample extract. nih.gov Subsequently, the separated components are introduced into a spectroscopic detector, typically a tandem mass spectrometer (MS/MS), for definitive identification and quantification based on their unique mass-to-charge ratios and fragmentation patterns. chemijournal.comijarnd.com

A critical prerequisite for successful analysis in complex samples is a robust sample preparation protocol. thermofisher.com The goal is to extract the analyte and remove as much of the interfering matrix as possible before instrumental analysis. thermofisher.com Common techniques include liquid-liquid extraction (LLE), deproteinization for biological samples, and solid-phase extraction (SPE). researchgate.netnih.govpku.edu.cn The combination of selective sample preparation with a powerful integrated analytical system like LC-MS/MS is essential for achieving the low detection limits required for residue analysis. researchgate.netnih.gov

Detailed Research Findings

Research has demonstrated the efficacy of UHPLC-MS/MS for the simultaneous determination of benzylpenicillin (Penicillin G) and its degradation products, including this compound, in bovine milk. nih.govacademicjournals.org In one study, a method involving defatting, liquid-liquid extraction, and filtration was applied to raw milk samples. The subsequent UHPLC-MS/MS analysis successfully quantified this compound in a concentration range of 9 to 867 ng/mL. nih.gov

In the context of environmental monitoring, an analytical method using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) was developed to track Penicillin G and its five primary degradation products, including this compound, in a wastewater treatment plant and the receiving river. pku.edu.cn This study highlighted that after treatment processes, this compound was a main degradation product found in the surface water. researchgate.netpku.edu.cn Such studies underscore the capability of integrated methods to not only detect but also to trace the environmental fate of these compounds.

The specificity of immunoassays can also be integrated with the quantitative power of mass spectrometry. dokumen.pubebi.ac.uk Immunocapture techniques, for example, can use antibodies to selectively isolate the target analyte from a complex sample before it is analyzed by LC-MS. nih.gov This hybrid approach offers an extremely high degree of selectivity and is particularly valuable when dealing with very complex matrices or when ultra-low detection limits are necessary. nih.gov

Research Data on this compound Detection

The following table summarizes findings from studies utilizing integrated analytical methods for the detection of this compound and related compounds in complex matrices.

| Matrix | Analytical Technique | Sample Preparation | Key Findings | Reference |

|---|---|---|---|---|

| Bovine Milk | UHPLC-MS/MS | Defatting, Liquid-Liquid Extraction (LLE), MICRO PES filtration | This compound was detected and quantified in the range of 9–867 ng/mL. | nih.gov |

| Wastewater / River Water | LC-ESI/MS | Solid-Phase Extraction (SPE) | Identified as a main degradation product of Penicillin G in the receiving river. | pku.edu.cn |

| Bovine Milk | UHPLC-MS/MS | Not specified in abstract | A related compound, benzylpenicilloic acid, was detected in 20% of samples at an average of 320 ng/mL. | academicjournals.org |

Biochemical and Enzymatic Aspects of Benzylpenilloic Acid

Enzymatic Formation of Benzylpenilloic Acid

The formation of this compound is a multi-step process initiated by the enzymatic breakdown of benzylpenicillin. This process is of significant interest in the study of antibiotic resistance and metabolism.

The primary and most critical step in the degradation of penicillins is the hydrolysis of the β-lactam ring, a reaction catalyzed by enzymes known as penicillinases, or more broadly, β-lactamases. uobasrah.edu.iq These enzymes are a major cause of bacterial resistance to penicillin-based antibiotics. uobasrah.edu.iq The enzymatic action of penicillinase specifically targets the amide bond within the four-membered β-lactam ring of the penicillin molecule. google.com

This hydrolytic cleavage results in the opening of the β-lactam ring, leading to the formation of the corresponding penicilloic acid. oup.comtaylorandfrancis.comnih.gov In the case of benzylpenicillin, this product is benzylpenicilloic acid. nih.gov This reaction is highly specific and can be used for the quantitative assay of penicillin. oup.com The resulting penicilloic acid is an inactive metabolite, meaning it no longer possesses the antibacterial properties of the parent penicillin molecule. uobasrah.edu.iq The general reaction can be summarized as the addition of a water molecule across the β-lactam bond, a process that relieves the strain of this ring and renders the molecule ineffective against its bacterial target.

The mechanism involves a serine residue in the active site of the β-lactamase acting as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. taylorandfrancis.com This forms a transient acyl-enzyme intermediate. taylorandfrancis.com Subsequent hydrolysis of this intermediate releases the penicilloic acid and regenerates the free enzyme, allowing it to act on another penicillin molecule. taylorandfrancis.com

Following the initial enzymatic hydrolysis to benzylpenicilloic acid, further biochemical transformations can occur, leading to the formation of this compound. Benzylpenicilloic acid is a dibasic acid that can undergo decarboxylation, particularly under acidic conditions, to yield this compound. pageplace.depku.edu.cn This transformation involves the loss of a carboxyl group. pageplace.de

This compound can also be formed directly from benzylpenicillin, particularly when refluxed with dilute acids, suggesting that benzylpenicilloic acid may be an intermediate in this pathway. annualreviews.org Studies have shown that in acidic solutions, benzylpenicillin can be converted to penilloic acid, with penicilloic acid being a proposed intermediary. pku.edu.cn Furthermore, this compound has been identified as a major degradation product of benzylpenicillin, forming via the intermediate benzylpenillic acid. europa.eu In some microbial environments, such as in cultures of Pseudomonas fluorescens grown on benzylpenicillin, benzylpenicilloic acid, this compound, and benzylpenicillenic acid have all been detected in the culture media. nih.gov

The transformation pathways of benzylpenicillin are complex and can yield various products depending on the conditions. A proposed degradation scheme suggests the following order of appearance: benzylpenicillin is converted to benzylpenicilloic acid, which can then lead to this compound. core.ac.uk

Role of Penicillinase (β-Lactamase) in Penicillin Hydrolysis leading to Penicilloic Acid

Interaction of this compound with Enzymes and Biomolecules (excluding clinical outcomes)

This compound, as a degradation product of benzylpenicillin, can interact with various biological molecules, influencing enzymatic processes and participating in metabolic pathways.

Research has demonstrated that microbial enzymes possess the capability to deacylate this compound. In a study involving Escherichia coli and Micrococcus roseus, cell suspensions of both microorganisms were found to deacylate S35-labeled benzylpenicillin, penicilloic acid, and penilloic acid. nih.govnih.gov The findings indicated that both bacterial species deacylated penicillin most rapidly, while penilloic acid was deacylated at the slowest rate. nih.govnih.gov This deacylation process involves the removal of the phenylacetyl side chain from the molecule. The deacylase activity against penicilloic acid in M. roseus was found to be cell-bound and likely requires a metal ion for its function. nih.govnih.gov

| Substrate | Deacylating Microorganism | Relative Rate of Deacylation |

|---|---|---|

| S35-Benzylpenicillin | Escherichia coli, Micrococcus roseus | Fastest |

| Penicilloic Acid | Escherichia coli, Micrococcus roseus | Intermediate |

| Penilloic Acid | Escherichia coli, Micrococcus roseus | Slowest |

Theoretical studies provide insights into the potential interactions between this compound and proteins. This compound is recognized as having a poor ability to react covalently with proteins. europa.eu This is a key distinction from its precursor, benzylpenicillin, and its other degradation products like penicillenic acid, which readily form covalent bonds with proteins. europa.eu The formation of penicilloyl conjugates, the major determinants in penicillin allergy, arises from the reaction of benzylpenicillin with lysine (B10760008) residues in proteins. europa.eu

In contrast, the structure of this compound is less conducive to such covalent interactions. It is known to degrade further into (D)-penicillamine and benzylpenilloaldehyde. europa.eu Computational studies focusing on the epimers of benzylpenicilloyl structures have revealed the formation of intramolecular hydrogen bonds that contribute to molecular stability. nih.gov Specifically, a hydrogen bond is observed between the carboxylic group at position three and the hydrogen on the N-4 of the thiazolidine (B150603) ring. nih.gov This type of intramolecular interaction is not as favorable in this compound due to the absence of a carboxylic group involved in another hydrogen bond that is present in the benzylpenicilloyl structure, which could contribute to a more efficient epimerization process in this compound. nih.gov While not directly a binding study, this theoretical analysis highlights structural features of this compound that influence its reactivity and interaction potential with biomolecules.

Deacylation by Microbial Enzymes

This compound in Microbial Metabolism Studies

This compound has been identified as a metabolite in studies investigating the microbial utilization of benzylpenicillin. In a notable study, a strain of Pseudomonas fluorescens was isolated that could use benzylpenicillin as a source of carbon, nitrogen, and energy. nih.gov When this bacterium was grown in a mineral salts medium containing benzylpenicillin, this compound was one of the derivatives found in the culture medium, alongside benzylpenicilloic acid and benzylpenicillenic acid. nih.gov This indicates that the bacterium possesses the enzymatic machinery to degrade benzylpenicillin into these compounds.

Interestingly, the study also found that benzylpenicilloic acid, the direct product of penicillinase activity, supported only minimal growth of the P. fluorescens strain. nih.gov This suggests that while the bacterium can produce these degradation products, their subsequent utilization for growth may be limited. The presence of this compound in the culture medium points to its role as a stable intermediate or end product in the metabolic pathway of benzylpenicillin degradation by this organism.

Utilization as Carbon, Nitrogen, and Energy Source by Microorganisms

The ability of microorganisms to utilize antibiotics as nutrients is a fascinating area of research, highlighting the metabolic versatility of bacteria. Benzylpenicillin and its degradation products, including this compound, can serve as sources of essential elements for certain microbes.

Research dating back several decades has identified various bacteria capable of subsisting on benzylpenicillin. In the 1960s and 1970s, strains of Pseudomonas were isolated from diverse environments like soil and lake sediments that could use benzylpenicillin as a sole source of carbon. squarespace.com For instance, a Pseudomonas fluorescens strain isolated from a lake sediment was shown to utilize benzylpenicillin as a source of carbon, nitrogen, and energy. nih.govresearchgate.net In the culture media of this organism, derivatives such as benzylpenicilloic acid and this compound were identified. nih.govresearchgate.net This indicates that the bacterium metabolizes the core structure of the penicillin molecule. nih.gov

The enzymatic pathways for this utilization vary among different bacterial strains. Some soil isolates employ penicillin acylase to cleave the phenylacetic acid side chain from the benzylpenicillin molecule, using the released phenylacetic acid as the primary carbon source. squarespace.com However, other strains, like the aforementioned P. fluorescens, lack penicillin acylase but possess high levels of β-lactamase activity. squarespace.comnih.gov This enzyme hydrolyzes the β-lactam ring of penicillin to form benzylpenicilloic acid. squarespace.com A proposed subsequent step in this catabolic pathway is the decarboxylation of benzylpenicilloic acid to yield this compound. squarespace.com

Studies on Pseudomonas cepacia, P. marginata, and P. caryophylli also demonstrated the ability to use benzylpenicillin as a sole carbon source, which correlated with high β-lactamase activity. squarespace.com Interestingly, while these strains were resistant to benzylpenicillin, they could not grow on other β-lactam antibiotics like ampicillin (B1664943) or cephalosporin (B10832234) C, suggesting that merely cleaving the β-lactam ring is not sufficient for catabolism in these organisms. squarespace.com More recent research has identified a hydrolase in one isolate that is capable of degrading benzylpenicilloic acid, the direct precursor to this compound. researchgate.net

The table below summarizes findings on microorganisms capable of utilizing benzylpenicillin, a process in which this compound is a key intermediate.

| Microorganism | Substrate Utilized | Nutrient Source Capability | Key Enzymes Implicated |

| Pseudomonas fluorescens | Benzylpenicillin | Carbon, Nitrogen, Energy | β-lactamase squarespace.comnih.gov |

| Pseudomonas sp. (from activated sludge) | Benzylpenicillin | Carbon | Penicillin acylase, β-lactamase squarespace.com |

| Pseudomonas cepacia | Benzylpenicillin | Carbon | β-lactamase squarespace.com |

| Pseudomonas marginata | Benzylpenicillin | Carbon | β-lactamase squarespace.com |

| Pseudomonas caryophylli | Benzylpenicillin | Carbon | β-lactamase squarespace.com |

| Various soil isolates | Benzylpenicillin | Carbon | Penicillin acylase squarespace.com |

Detoxification Mechanisms Involving this compound

The degradation of antibiotics by microorganisms is fundamentally a detoxification process. By breaking down a compound that is potentially toxic to themselves or other surrounding microbes, these organisms can thrive in contaminated environments. The enzymatic conversion of benzylpenicillin to its metabolites, including this compound, is a prime example of such a mechanism.

The initial and most critical step in the detoxification of benzylpenicillin is the hydrolysis of its β-lactam ring. This reaction is catalyzed by β-lactamase enzymes, which are widespread in bacteria and are a primary cause of clinical antibiotic resistance. squarespace.com The product of this reaction is benzylpenicilloic acid, a compound that is significantly less antibiotic. nih.gov Research on P. fluorescens showed that during its growth on benzylpenicillin, a portion of the substrate is converted into benzylpenicilloic acid, which is described as "scarcely usable" for growth, effectively detoxifying the antibiotic. nih.gov

This compound is formed subsequently, often through the decarboxylation of benzylpenicilloic acid. squarespace.com The formation of this compound represents a further step in the degradation pathway. In environments with high concentrations of benzylpenicillin, such as river water receiving effluent from pharmaceutical manufacturing, this compound can become the dominant and most persistent transformation product, accounting for over 60% of the contamination profile in some cases. ird.fr This persistence suggests that while its formation is part of a detoxification pathway, its own subsequent degradation may be a slower process.

This detoxification is not only beneficial for the organism performing the degradation but can also have a broader ecological impact. By neutralizing the antibiotic, the subsisting bacterium can create a less toxic microenvironment, which may benefit other susceptible microbes in the same community. squarespace.com This suggests that antibiotic subsistence can be an altruistic action within a complex microbial ecosystem. squarespace.com

The table below outlines the key enzymatic steps involved in the detoxification of benzylpenicillin leading to this compound.

| Step | Substrate | Enzyme | Product | Role in Detoxification |

| 1 | Benzylpenicillin | β-Lactamase | Benzylpenicilloic acid | Initial and primary detoxification step; opens the β-lactam ring, inactivating the antibiotic. squarespace.comnih.gov |

| 2 | Benzylpenicilloic acid | Decarboxylase (proposed) | This compound | Further degradation of the inactive metabolite. squarespace.com |

Theoretical and Computational Studies of Benzylpenilloic Acid

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to investigate the structure and conformational stability of benzylpenilloic acid and related penicillin degradation products. nih.gov These studies are crucial for understanding the molecule's inherent properties that dictate its behavior and interactions.

Detailed computational studies have been performed to analyze the stability of various penicillin derivatives. nih.gov For these calculations, the effect of a solvent is often considered by using a polarizable continuum model (PCM), with water being a common choice to simulate physiological conditions. nih.gov The geometries of the molecules are optimized to find the most stable conformations (minima on the potential energy surface), which are confirmed by the absence of negative frequencies in analytical Hessian calculations. nih.gov

In a study comparing benzylpenicilloate (BPO), benzylpenilloate (PO), and a butylamine-benzylpenicilloyl conjugate (Bu-BPO), DFT calculations were used to determine the most stable conformations. nih.gov These calculations revealed the presence of intramolecular hydrogen bonds that contribute significantly to the stabilization of the molecules. nih.gov For instance, a hydrogen bond is consistently observed between the carboxylic group at position three and the hydrogen on the N-4 atom of the thiazolidine (B150603) ring. nih.gov The presence or absence of additional hydrogen bonds can influence the molecule's stability and its propensity for chemical transformations like epimerization. nih.gov

Experimental analysis using 1H-NMR of freshly prepared solutions of this compound (PO) shows a 50:50 mixture of diastereomers at the C-5 position. frontiersin.org This mixture remains stable, with the 50:50 ratio unchanged after 48 hours at room temperature or after seven days at 4°C, indicating the comparable stability of the two diastereomers under these conditions. frontiersin.org

Table 1: Computational Methods for Conformational Analysis

| Parameter | Specification | Source |

|---|---|---|

| Methodology | Density Functional Theory (DFT) | nih.gov |

| Functional | B3LYP | nih.gov |

| Basis Set | 6-311++G(2d,p) for optimization | nih.gov |

| Solvent Model | Polarizable Continuum Model (PCM), Water | nih.gov |

| Software | Gaussian 16 | nih.gov |

Table 2: Stability of this compound (PO) Diastereomers

| Observation | Conditions | Finding | Source |

|---|---|---|---|

| Initial State | Freshly prepared solution (PBS/D₂O, pD~7.4, 23°C) | 50:50 mixture of C-5 diastereomers | frontiersin.org |

| Stability Test 1 | 48 hours at room temperature | Solution remains a stable 50:50 mixture | frontiersin.org |

| Stability Test 2 | 7 days at 4°C | Solution remains a stable 50:50 mixture | frontiersin.org |

Reaction Mechanism Simulations for this compound Formation and Transformation

This compound is recognized as a minor degradation product of benzylpenicillin. frontiersin.org Its formation involves the chemical transformation of the parent penicillin molecule. Historical chemical degradation studies established that benzylpenicillin hydrolyzes to form this compound and carbon dioxide. pageplace.de This reaction pathway was a key step in deducing the structure of the penicillin family of compounds. pageplace.de

More recent studies confirm that this compound is a known transformation product of Penicillin G (benzylpenicillin), identified in various aqueous environments through methods like high-resolution mass spectrometry. researchgate.net The formation pathways primarily involve hydrolysis and decarboxylation reactions. researchgate.net

While direct simulations of this compound formation are not extensively detailed, studies on the transformation of related penicillin derivatives provide mechanistic insights. For example, the epimerization of benzylpenicilloate (BPO) at the C-5 position has been studied computationally. nih.gov The proposed mechanism for this transformation under basic conditions involves the formation of an iminium intermediate, rather than an enamine pathway which is favored at much higher pH levels. nih.govfrontiersin.org The stability of the diastereomers of this compound itself suggests a high energy barrier for interconversion under neutral or slightly acidic conditions. frontiersin.org The degradation of benzylpenicillin can also proceed through an alternative pathway involving rearrangement to benzylpenicillenic acid, which is a highly reactive intermediate. researchgate.net

Table 3: Formation and Transformation Pathways

| Process | Precursor Molecule | Key Transformation | Product | Source |

|---|---|---|---|---|

| Hydrolysis | Benzylpenicillin | Reaction with water, loss of CO₂ | This compound | pageplace.de |

| Hydrolysis | Benzylpenillic Acid | Reaction with water | This compound | pageplace.de |

| Degradation | Penicillin G | Hydrolysis and decarboxylation | This compound | researchgate.net |

| Epimerization (related compound) | (5R,6R)-Benzylpenicilloate | Iminium intermediate formation | (5S,6R)-Benzylpenicilloate | nih.govfrontiersin.org |

Molecular Modeling of Interactions (excluding clinical interactions)

Molecular modeling is a valuable technique for studying the non-covalent interactions between small molecules and biological macromolecules like proteins. These initial, non-covalent associations can be critical precursors to subsequent covalent bond formation.

Studies have utilized molecular modeling to investigate how penicillin derivatives selectively interact with proteins. researchgate.net In one such study, the non-covalent interactions between benzylpenicillin (BP) and its rearrangement product, benzylpenicillenic acid (PA), with human serum albumin (HSA) were modeled. researchgate.net The goal was to understand the basis for the selective covalent modification of specific amino acid residues on the protein. researchgate.net

The modeling revealed that the selectivity of the binding was a function of the initial non-covalent interactions. researchgate.net Docking simulations showed the most favorable poses of the drugs within the protein's binding pockets. For benzylpenicillin, the modeling highlighted a key proximity between the β-lactam carbonyl group and the amino group of the residue Lys199. researchgate.net In contrast, benzylpenicillenic acid was shown to bind preferentially near a different residue, Lys525. researchgate.net These computational findings demonstrated that non-covalent forces guide the drug to a specific location, pre-orienting it for a targeted covalent reaction. researchgate.net This type of modeling provides a framework for understanding how this compound might similarly engage in selective, non-covalent interactions with proteins prior to any potential covalent modification.

Table 4: Modeled Non-Covalent Interactions of Penicillin Derivatives with Human Serum albumin (HSA)

| Molecule | Targeted HSA Residue | Key Modeled Interaction | Significance | Source |

|---|---|---|---|---|

| Benzylpenicillin (BP) | Lys199 | Proximity between β-lactam carbonyl and Lys199 | Explains selective targeting for covalent modification at low concentrations. | researchgate.net |

| Benzylpenicillenic Acid (PA) | Lys525 | Favorable docking pose near Lys525 | Demonstrates that different derivatives target distinct sites based on non-covalent interactions. | researchgate.net |

Derivatives and Analogs of Benzylpenilloic Acid in Research

Synthesis of Benzylpenilloic Acid Derivatives for Research Purposes

The synthesis of this compound and its derivatives is crucial for a variety of research applications, including the study of penicillin allergies and the development of new therapeutic agents.

This compound itself can be produced from benzylpenicilloic acid by heating it in a dry state under a vacuum. annualreviews.org It can also be formed directly from benzylpenicillin by refluxing with dilute acids, where benzylpenicilloic acid may be an intermediate. annualreviews.org

For research purposes, derivatives of this compound are often required. These can be synthesized through several methods. For instance, N4-acyl derivatives of benzylpenicilloic acid, which are more resistant to decarboxylation and cleavage by mercuric chloride, have been created. annualreviews.org These include N4-formyl, acetyl, isobutyryl, benzoyl, carbobenzoxy, phenoxy, and phenylacetyl derivatives. annualreviews.org

One notable application of synthetic this compound derivatives is in the study of allergic reactions. D-benzylpenilloic acid, synthesized chemically, has demonstrated nearly the same antigenicity in eliciting passive cutaneous anaphylactic (PCA) reactions in rats as that prepared from benzylpenicillin. ebi.ac.uk This allows researchers to use a controlled, synthetic substance to investigate the mechanisms of penicillin allergy.

Furthermore, the synthesis of this compound analogs with modifications to the side-chain and the thiazolidine (B150603) ring has been undertaken to explore structure-activity relationships. ebi.ac.uk Changes in these chemical structures generally lead to a reduction in allergenic activity. ebi.ac.uk

The synthesis of these compounds often involves multi-step processes. For example, a method for preparing D-penicillamine involves the reaction of this compound with N,N'-diphenylethylenediamine in a mixture of water, acetic acid, and toluene (B28343) under reflux. clockss.org Another patented method describes the preparation of D-penicillamine from various 4-thiazolidinecarboxylic acid compounds, including this compound, by reacting them with specific aromatic amines. google.com

Table 1: Examples of Synthesized this compound Derivatives and Their Research Applications

| Derivative/Analog | Synthetic Approach | Research Application | Key Findings |

|---|---|---|---|

| D-Benzylpenilloic Acid | Chemical synthesis from non-allergenic starting materials. ebi.ac.uk | Study of IgE-mediated passive cutaneous anaphylactic (PCA) reactions. ebi.ac.uk | Chemically synthesized D-benzylpenilloic acid showed similar antigenicity to that derived from benzylpenicillin. ebi.ac.uk |

| N4-Acyl Derivatives | Acylation of benzylpenicilloic acid. annualreviews.org | Investigation of chemical stability and reactivity. annualreviews.org | These derivatives exhibit enhanced stability against decarboxylation and cleavage compared to the parent compound. annualreviews.org |

| D-Penicillamine | Reaction of this compound with N,N'-diphenylethylenediamine or aromatic amines. clockss.orggoogle.com | Production of a key therapeutic agent. clockss.orggoogle.com | Efficient synthesis of D-penicillamine from a penicillin degradation product. clockss.orggoogle.com |

Characterization of Stereoisomers and Epimers in Academic Studies

The stereochemistry of this compound and its precursors is a significant area of academic study, as different isomers can exhibit distinct biological activities and stabilities.

Benzylpenicilloic acid, a precursor to this compound, can exist as four stereoisomers due to epimerization in aqueous solutions. google.com These are the parent (5R,6R)-benzyl-D-penicilloic acid and its epimers: (5S,6R)-benzyl-D-penicilloic acid, (5R,6S)-benzyl-D-penicilloic acid, and (5S,6S)-benzyl-D-penicilloic acid. google.com The parent compound can completely epimerize to the other three stereoisomers within 24 hours at approximately 4°C in an aqueous solution. google.com

The decarboxylation of benzylpenicilloic acids to form this compound also leads to epimerization at the C-5 position. researchgate.net Studies have shown that commercial preparations of this compound can contain a 50:50 mixture of the (3S,5R)- and (3S,5S)-benzylpenilloate diastereomers. frontiersin.orgnih.gov These diastereomers are stable in solution under physiological conditions for extended periods. frontiersin.orgnih.gov

The characterization of these isomers is often accomplished using advanced analytical techniques. High-performance liquid chromatography (HPLC) is a key method for separating the different stereoisomers and degradation products of benzylpenicillin and its derivatives. core.ac.ukdss.go.th Nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR techniques, is also employed for the unambiguous assignment of the stereochemistry of these compounds. core.ac.ukcore.ac.uk

A study investigating the degradation of benzylpenicillin found that benzylpenicilloic acid exists in complex equilibria with its C-5 and C-6 stereoisomers in acidic solution. core.ac.uk The dominant degradation pathways were identified as epimerization at C-5 and stereoselective decarboxylation to this compound. core.ac.uk

Table 2: Characterized Stereoisomers and Epimers of this compound and its Precursors

| Compound | Isomers/Epimers Identified | Analytical Techniques Used | Key Observations |

|---|---|---|---|

| Benzylpenicilloic Acid | (5R,6R), (5S,6R), (5R,6S), (5S,6S) | HPLC google.com | Rapid epimerization occurs in aqueous solution. google.com |

| This compound | (3S,5R) and (3S,5S) diastereomers | ¹H-NMR frontiersin.orgnih.gov | Commercial preparations exist as a stable 50:50 mixture of diastereomers. frontiersin.orgnih.gov |

Role of this compound Analogs in Elucidating Biochemical Pathways

Analogs of this compound play a crucial role in understanding the biochemical pathways involved in penicillin allergy and bacterial metabolism. By systematically modifying the structure of this compound, researchers can probe the specific molecular interactions that trigger biological responses.

Furthermore, research has indicated that penilloic acid is a key factor in non-IgE mediated, immediate hypersensitivity reactions to penicillin in mice. researchgate.net This highlights the importance of studying these degradation products to understand the full spectrum of adverse reactions to penicillin.

Beyond immunology, this compound and its analogs are relevant to microbiology. Some bacteria, such as certain strains of Pseudomonas fluorescens, can utilize benzylpenicillin as a source of carbon, nitrogen, and energy. In the process of metabolizing benzylpenicillin, these bacteria produce derivatives including benzylpenicilloic acid and this compound, which can be found in the culture media. Studying these metabolic pathways can provide insights into bacterial resistance mechanisms and potential new targets for antimicrobial drugs.

The chemical reactivity of penicillins and their degradation products, including this compound, is also a subject of research to understand their mechanisms of action and degradation. researchgate.net The stability and reactivity of the β-lactam ring and its breakdown products are central to the biological activity and allergenic potential of these compounds.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (3S,5R)-Benzylpenilloate |

| (3S,5S)-Benzylpenilloate |

| (5R,6R)-Benzyl-D-penicilloic acid |

| (5R,6S)-Benzyl-D-penicilloic acid |

| (5S,6R)-Benzyl-D-penicilloic acid |

| (5S,6S)-Benzyl-D-penicilloic acid |

| 2-amino-4-chlorophenol |

| Acetic acid |

| Acetyl derivative |

| Benzoyl derivative |

| Benzylpenaldic acid |

| Benzylpenicillenic acid |

| Benzylpenicillin |

| Benzylpenicilloic acid |

| This compound |

| Carbobenzoxy derivative |

| D-penicillamine |

| epi-penicillin G |

| N,N'-diphenylethylenediamine |

| N4-formyl derivative |

| N4-isobutyryl derivative |

| Phenoxy derivative |

| Phenylacetyl derivative |

| Phenacetylglycine |

Environmental and Biogeochemical Fate of Benzylpenilloic Acid

Benzylpenilloic Acid as a Transformation Product in Aquatic Environments

This compound is formed from the degradation of benzylpenicillin in aqueous environments. The parent compound, benzylpenicillin, can undergo transformation before even entering a wastewater treatment plant (WWTP). pku.edu.cn Studies have shown that in acidic solutions, benzylpenicillin degrades into several products, with benzylpenicilloic acid being a dominant one. core.ac.uk This benzylpenicilloic acid can then undergo stereoselective decarboxylation to form this compound. core.ac.uk

The formation of this compound from benzylpenicillin is a key transformation pathway. core.ac.ukresearchgate.net It is considered a major product resulting from either hydroxyl radical attack or other forms of degradation in aqueous solutions. aami.org In studies of penicillin G stability in various aqueous media, including water and wastewater treatment plants, this compound has been identified as a transformation product alongside benzylpenicilloic acid. researchgate.net Research has also detected this compound as a metabolite resulting from the enzymatic hydrolysis of penicillin G. nih.gov

One study investigating a penicillin production facility's wastewater found that this compound was the predominant degradation product in all water samples analyzed. pku.edu.cn This highlights the significance of industrial effluent as a source of this compound in the aquatic environment. The concentrations of benzylpenicillin degradation products, including this compound, can be high in the discharged wastewater, leading to their presence in receiving surface waters. pku.edu.cn

The following table summarizes the transformation pathways leading to the formation of this compound in aquatic environments:

| Parent Compound | Intermediate Product(s) | Transformation Process | Resulting Product |

| Benzylpenicillin (Penicillin G) | Benzylpenicilloic acid | Stereoselective decarboxylation | This compound |

| Benzylpenicillin (Penicillin G) | - | Enzymatic hydrolysis | This compound |

| Benzylpenicillin (Penicillin G) | - | Degradation by hydroxyl radical attack | This compound |

Stability and Persistence in Simulated Environmental Conditions

The stability of this compound and its parent compound, benzylpenicillin, is influenced by environmental conditions such as pH and the presence of other substances. Benzylpenicillin itself is most stable around a pH of 6.0, but its unstable β-lactam ring can open under different pH conditions, leading to the formation of degradation products like this compound. researchgate.net

In simulated environmental conditions, the persistence of this compound has been noted. One study found that some of the degradation products of benzylpenicillin, including penilloic acid, were relatively persistent in the environment. pku.edu.cn Another review that estimated environmental hazard indicators predicted that this compound would be persistent, with a calculated half-life in water. nih.govacs.org It is important to note that these predictions are tentative as ionizable organic compounds may not always fall within the applicability domain of the prediction models used. nih.govacs.org

The following table presents data on the estimated persistence of this compound in an aquatic environment:

| Compound | Predicted Property | Estimated Value | Source |

| This compound | Persistence (half-life in water) | Predicted to be persistent | nih.govacs.org |

Methodologies for Tracking this compound in Environmental Samples

The detection and quantification of this compound in environmental matrices require sophisticated analytical techniques. A key methodology for the simultaneous analysis of benzylpenicillin and its degradation products, including this compound, is liquid chromatography-mass spectrometry (LC-MS). researchgate.net Specifically, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) has been successfully developed and applied to analyze samples from wastewater treatment plants and receiving rivers. pku.edu.cn

The sample preparation for these analyses often involves solid-phase extraction (SPE) to concentrate the analytes from water samples, particularly when concentrations are low. researchgate.net For samples with high concentrations of analytes, a dilution step may be necessary before analysis. pku.edu.cn

The monitoring of benzylpenillo-ic acid can also be achieved by observing the degradation of its parent compound, penicillin G. nih.gov For instance, liquid chromatography-mass spectrometry (LC-MS) has been used to track the disappearance of penicillin G and the corresponding appearance of this compound over time in the presence of enzymes. nih.gov

The table below outlines the analytical methods used for the determination of this compound in environmental samples:

| Analytical Technique | Sample Preparation Method | Application |

| Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS) | Solid-Phase Extraction (SPE), Dilution | Simultaneous detection of Benzylpenicillin and its degradation products in wastewater and river water. pku.edu.cnresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Not specified | Monitoring the enzymatic hydrolysis of Penicillin G to this compound. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.